molecular formula C22H18FN3O3S2 B2487126 N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260997-49-6

N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2487126
CAS RN: 1260997-49-6
M. Wt: 455.52
InChI Key: ICZJWCSCSRZKCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives involves multistep synthetic procedures that typically start with the construction of the pyrimidin core, followed by subsequent functionalization to introduce various substituents. These processes might include condensation reactions, sulfanylation, and acetylation steps to achieve the desired compound structure (Gangjee et al., 2008).

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin derivatives, including the target compound, typically exhibits significant conformational features due to intramolecular interactions, such as hydrogen bonding. These intramolecular interactions can stabilize certain conformations, influencing the compound's reactivity and interaction with biological targets (Subasri et al., 2016).

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidin derivatives are known for their ability to undergo various chemical reactions, including nucleophilic substitutions and addition reactions, due to the presence of reactive functional groups. These reactions can be utilized for further modifications and derivatization of the core structure to enhance biological activity or modify pharmacokinetic properties (Prachayasittikul et al., 1991).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their formulation and delivery. The crystal structure analysis often reveals the molecular packing and intermolecular interactions, which can affect the compound's stability and solubility (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards other chemical entities, and stability under various conditions, are determined by the compound's functional groups and molecular structure. These properties are essential for predicting the compound's behavior in biological systems and its interaction with biomolecules (Farouk et al., 2021).

Scientific Research Applications

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

A study by Gangjee et al. (2008) detailed the synthesis of analogues as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These compounds, including the key intermediate 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, demonstrated potent inhibitory activities, highlighting the scaffold's efficacy in dual human TS-DHFR inhibitory activity.

Quantum Chemical Insight and Antiviral Potency

Mary et al. (2020) synthesized and characterized a novel antiviral active molecule, closely related to the compound , focusing on its spectroscopic properties and antiviral potency against SARS-CoV-2. Their work Mary et al. (2020) revealed insights into the molecular structure and the interactions facilitating its potential as an antiviral agent.

Crystal Structure Analysis

Research conducted by Subasri et al. (2016) and Subasri et al. (2017) provided crystal structure analyses of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides Subasri et al. (2016), Subasri et al. (2017). These studies highlight the folded conformation about the methylene C atom of the thioacetamide bridge, contributing to the understanding of the compound's structural features relevant to its biological activity.

Radiosynthesis for Imaging Applications

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, using a compound structurally similar to the one Dollé et al. (2008). This research illustrates the application of such compounds in the development of diagnostic tools for neurological conditions.

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, evaluating their antitumor activity Hafez and El-Gazzar (2017). The study demonstrated that the majority of the synthesized compounds showed potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-2-29-15-9-7-14(8-10-15)24-19(27)13-31-22-25-17-11-12-30-20(17)21(28)26(22)18-6-4-3-5-16(18)23/h3-12H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZJWCSCSRZKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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